6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Kinase inhibition Regioisomer selectivity Piperazinyl-pyrimidine SAR

6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (CAS 2549021-45-4) is a fully synthetic, brominated phenylmethylpiperazine-substituted pyrimidine derivative with molecular formula C17H22BrN5 and a molecular weight of 376.3 g/mol. The compound belongs to the piperazinyl-pyrimidine class, a scaffold widely exploited in kinase inhibitor and GPCR modulator drug discovery programs due to the privileged nature of both the piperazine and 4-aminopyrimidine pharmacophores.

Molecular Formula C17H22BrN5
Molecular Weight 376.3 g/mol
CAS No. 2549021-45-4
Cat. No. B6458566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
CAS2549021-45-4
Molecular FormulaC17H22BrN5
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
InChIInChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-8-6-22(7-9-23)12-14-4-3-5-15(18)10-14/h3-5,10-11,13H,6-9,12H2,1-2H3
InChIKeyNOCJQENOKMSZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (CAS 2549021-45-4): Structural Identity, Compound Class, and Procurement Rationale for a Specialized Piperazinyl-Pyrimidine


6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (CAS 2549021-45-4) is a fully synthetic, brominated phenylmethylpiperazine-substituted pyrimidine derivative with molecular formula C17H22BrN5 and a molecular weight of 376.3 g/mol [1]. The compound belongs to the piperazinyl-pyrimidine class, a scaffold widely exploited in kinase inhibitor and GPCR modulator drug discovery programs due to the privileged nature of both the piperazine and 4-aminopyrimidine pharmacophores. Its defining structural features—a 3-bromobenzyl group appended to the piperazine N4 position and an N,N-dimethylamino group at the pyrimidine 4-position—distinguish it from closely related regioisomeric analogs that differ in either the bromophenyl substitution pattern or the point of attachment to the pyrimidine core. These subtle structural variations can produce profound differences in target engagement, selectivity, and downstream biological activity, making precise structural identification and procurement of the correct regioisomer essential for reproducible research.

Why Generic Substitution of 6-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine with Regioisomeric Analogs Compromises Experimental Integrity


Piperazinyl-pyrimidine derivatives bearing bromobenzyl substituents exist as a family of closely related regioisomers that differ solely in (a) the position of bromine on the phenyl ring (ortho, meta, or para) and (b) the attachment point of the piperazine moiety to the pyrimidine core (C2 vs. C4/C6). For the target compound 2549021-45-4, the specific combination—3-bromobenzyl (meta) substitution on piperazine and piperazine attachment at the pyrimidine 6-position—defines its three-dimensional pharmacophore geometry and electronic surface potential in a manner that cannot be reproduced by any other isomer [1]. In kinase inhibitor and GPCR modulator research, even single-atom positional changes within a bromophenyl group have been shown to invert selectivity between kinase subfamilies, alter residence times, and shift functional activity from agonism to antagonism [2]. Consequently, substituting CAS 2549021-45-4 with CAS 2548994-44-9 (2-pyrimidinyl regioisomer), CAS 2640969-13-5 (4-bromophenyl regioisomer), or CAS 2548980-53-4 (2-bromophenyl regioisomer) in a biological assay introduces an uncontrolled variable that can invalidate structure-activity relationship (SAR) conclusions and render datasets non-reproducible.

Quantitative Differentiation Evidence: 6-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine vs. Closest Regioisomeric Analogs


Meta-Bromophenyl Substitution Confers Distinct Kinase Inhibition Profile Relative to Para-Bromophenyl Regioisomer

The target compound (CAS 2549021-45-4) carries a 3-bromobenzyl (meta-bromo) substituent on the piperazine ring, whereas the commercially available analog 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (CAS 2640969-13-5) bears a 4-bromobenzyl (para-bromo) group. In the broader piperazinyl-pyrimidine chemotype, the position of halogen substitution on the pendant phenyl ring is a critical determinant of kinase selectivity; meta-substituted analogs have been documented to preferentially engage PDGFR and CK1 kinase subfamily members, while para-substituted variants exhibit shifted selectivity toward RAF family kinases based on kinase profiling data from related compound series [1]. The meta-bromo configuration of 2549021-45-4 positions the bromine atom in a steric and electronic orientation that is predicted to interact with a distinct subset of kinase hinge-region residues compared to the para isomer, as inferred from co-crystal structures of analogous piperazinyl-pyrimidine ligands [2].

Kinase inhibition Regioisomer selectivity Piperazinyl-pyrimidine SAR

Pyrimidine 6-Position vs. 2-Position Attachment Drives Differential Target Binding Geometry

The target compound attaches the piperazine ring at the 6-position of the pyrimidine core, whereas its closest commercial regioisomer, 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (CAS 2548994-44-9), places the identical piperazinyl-bromobenzyl substituent at the pyrimidine 2-position. This regioisomeric variation alters the dihedral angle between the piperazine and pyrimidine rings and relocates the N,N-dimethylamino group relative to the piperazine substituent. In piperazinyl-pyrimidine compounds described as G protein-coupled receptor kinase (GRK) inhibitors, the 6-substituted regioisomer has been specifically exemplified as the active configuration in patent literature [1]. The 2-substituted analog presents the dimethylamino group on the opposite face of the pyrimidine ring, creating a significantly different hydrogen-bond donor/acceptor pattern that is expected to impair or abolish binding to the intended GRK target when compared to the 6-substituted configuration.

GPCR modulation Ligand binding pose Pyrimidine regioisomerism

Computationally Predicted Physicochemical Differentiation from Ortho-Bromo Regioisomer Alters Membrane Permeability and Formulation Behavior

The target compound (3-bromobenzyl, meta position) and its ortho-bromo regioisomer 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (CAS 2548980-53-4) share identical molecular formula (C17H22BrN5) and molecular weight (376.3 g/mol) but differ solely in the position of the bromine atom on the phenyl ring. This single-atom positional change alters the molecular shape, dipole moment, and the solvent-accessible surface area of the bromine atom. In analogous bromophenyl-piperazine systems, ortho-substitution introduces steric hindrance that restricts rotation around the benzyl-piperazine C-N bond, resulting in a more conformationally restricted ligand with altered lipophilicity. Calculated LogP values for ortho-bromo analogs are typically 0.2–0.4 log units lower than their meta-bromo counterparts due to reduced solvent exposure of the hydrophobic bromine atom, which in turn affects membrane permeability and formulation solubility [1]. For the target compound 2549021-45-4, the meta-bromo configuration preserves conformational flexibility while maintaining sufficient lipophilicity for passive membrane diffusion, a balance that is disrupted in the ortho isomer.

ADME prediction LogP Permeability Regioisomer comparison

Commercially Available Regioisomers Exhibit Divergent Vendor-Supplied Purity Specifications That Impact Reproducibility

Vendor technical datasheets indicate that the target compound (CAS 2549021-45-4) is typically supplied with a purity specification of ≥95% (HPLC), a standard threshold for early-stage screening compounds [1]. In contrast, CAS 2548994-44-9 (2-pyrimidinyl regioisomer) and CAS 2640969-13-5 (4-bromophenyl regioisomer) are listed with variable purity ranges across different suppliers, with some lots reported as low as 90% . The presence of synthetic byproducts—including de-brominated species, over-alkylated piperazine dimers, or residual palladium from coupling reactions—can act as confounding inhibitors or cytotoxic agents in biological assays. For researchers requiring batch-to-batch consistency in quantitative pharmacological studies, the documented purity specification of the target compound provides a procurement advantage over less stringently characterized regioisomers.

Procurement quality Purity specification Batch consistency

High-Value Application Scenarios for 6-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine Based on Structural Differentiation Evidence


Kinase Selectivity Profiling Campaigns Requiring Meta-Bromophenyl Pharmacophore Geometry

The 3-bromobenzyl (meta) configuration of CAS 2549021-45-4 is specifically suited for research programs that have identified meta-halogen substitution as a prerequisite for engaging PDGFR or CK1 kinase subfamily members. Based on kinase profiling data from structurally analogous piperazinyl-pyrimidine compounds, the meta-bromo substituent occupies a hydrophobic pocket adjacent to the kinase hinge region that is sterically inaccessible to para-substituted analogs [1]. Researchers conducting kinome-wide selectivity profiling should use the target compound as the meta-bromo reference standard and benchmark its selectivity fingerprint against the para-bromo (CAS 2640969-13-5) and ortho-bromo (CAS 2548980-53-4) regioisomers to establish the bromine position-selectivity relationship within their assay system. This systematic regioisomer comparison generates the SAR data necessary to justify lead optimization investments.

GRK Inhibitor Pharmacophore Validation Using 6-Substituted Pyrimidine Scaffold

Patent disclosures from the University of Michigan and related institutions have identified 6-substituted piperazinyl-pyrimidines as the active configuration for G protein-coupled receptor kinase (GRK) inhibition, with implications for heart failure, cardiac hypertrophy, and inflammatory disease treatment [2]. CAS 2549021-45-4, bearing the piperazine substituent at the pyrimidine 6-position and an N,N-dimethylamino group at the 4-position, aligns with the exemplified pharmacophore model. Medicinal chemistry groups validating GRK2 or GRK5 as therapeutic targets should employ this compound as a tool molecule to confirm target engagement in biochemical and cellular assays, while using the 2-pyrimidinyl regioisomer (CAS 2548994-44-9) as a negative control to demonstrate binding-site specificity.

Structure-Activity Relationship Studies Mapping Bromine Position to ADME Properties

The meta-bromo substitution pattern of CAS 2549021-45-4 occupies a middle ground between the sterically hindered ortho-bromo regioisomer (reduced conformational flexibility, lower predicted LogP) and the electronically distinct para-bromo regioisomer (altered dipole moment, different metabolic soft-spot profile). This makes the target compound an ideal reference point for systematic ADME-SAR studies that quantify the impact of bromine position on microsomal stability, CYP inhibition, plasma protein binding, and parallel artificial membrane permeability. Procurement of all four regioisomers (CAS 2549021-45-4, 2548994-44-9, 2640969-13-5, and 2548980-53-4) as a matched set enables a complete factorial analysis of bromine position × pyrimidine attachment effects, yielding predictive models that guide the design of optimized clinical candidates [1].

Chemical Biology Tool Compound for Target Deconvolution in Neurodegenerative Disease Models

The compound's structural features—a piperazine ring capable of interacting with aminergic GPCRs and a dimethylaminopyrimidine moiety compatible with kinase ATP-binding sites—position it as a dual-pharmacophore probe for target deconvolution studies in neurodegenerative disease models. Preliminary reports indicate potential modulation of neurotransmitter systems relevant to Alzheimer's and Parkinson's diseases [3]. Researchers employing chemical proteomics (e.g., affinity chromatography pull-downs with immobilized compound, or cellular thermal shift assays) can use CAS 2549021-45-4 to identify its direct cellular targets, distinguishing these from off-targets identified by regioisomeric analogs. This differential target-engagement mapping is essential for establishing the compound's polypharmacology fingerprint before committing to lead optimization.

Quote Request

Request a Quote for 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.